molecular formula C17H17N3O4 B11693835 2-(2-methylphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

2-(2-methylphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11693835
M. Wt: 327.33 g/mol
InChI Key: JOEPNHHJLJDWLN-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenoxy group, a nitrophenyl group, and an acetohydrazide moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2-methylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the hydrazide: This step involves the reaction of 2-(2-methylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with 3-nitrobenzaldehyde under acidic conditions to form the final product, 2-(2-methylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-methylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted phenoxyacetic acids, while reduction may produce amino-substituted derivatives.

Scientific Research Applications

2-(2-methylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes involved in cell proliferation or to induce apoptosis in cancer cells.

Comparison with Similar Compounds

2-(2-methylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide can be compared with other similar compounds, such as:

    2-(2-methylphenoxy)acetic acid: This compound shares the phenoxyacetic acid moiety but lacks the hydrazide and nitrophenyl groups.

    3-nitrobenzaldehyde: This compound contains the nitrophenyl group but lacks the phenoxy and acetohydrazide moieties.

    N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide: This compound includes the acetohydrazide and nitrophenyl groups but lacks the phenoxy group.

The uniqueness of 2-(2-methylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H17N3O4/c1-12-6-3-4-9-16(12)24-11-17(21)19-18-13(2)14-7-5-8-15(10-14)20(22)23/h3-10H,11H2,1-2H3,(H,19,21)/b18-13+

InChI Key

JOEPNHHJLJDWLN-QGOAFFKASA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.